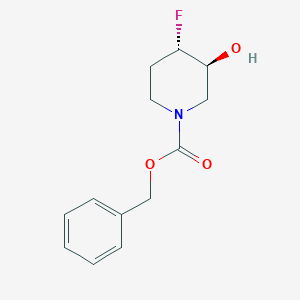
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and an acetate group attached to a tetrahydroquinoline backbone. Tetrahydroquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Carbamoyl Group: This step often involves the reaction of the tetrahydroquinoline with an isocyanate or carbamoyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, leading to the formation of different derivatives.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted tetrahydroquinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis.
Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of diseases like cancer and bacterial infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell damage and apoptosis.
PI3K/AKT/mTOR Pathway: It has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. This disruption leads to autophagy and cell death in cancer cells.
DNA Topoisomerase Inhibition: The compound may also inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, thereby preventing cancer cell growth.
Comparison with Similar Compounds
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be compared with other similar compounds, such as:
Tetrahydroquinolinones: These compounds share a similar core structure but differ in their functional groups. They also exhibit biological activities, including anticancer and antimicrobial properties.
Isoquinolinones: These compounds have a rigid isoquinoline core and are known for their PI3K inhibitory activity, making them useful in cancer therapy.
2-Pyridones: These compounds are structurally related and exhibit antibacterial and antifungal activities. They are valuable in the development of antimicrobial agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
Properties
CAS No. |
62216-17-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(8-carbamoyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate |
InChI |
InChI=1S/C13H16N2O3/c1-8-6-10-4-3-5-13(12(14)17,18-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,17) |
InChI Key |
VJCNPRJMEOSJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)(C(=O)N)OC(=O)C)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


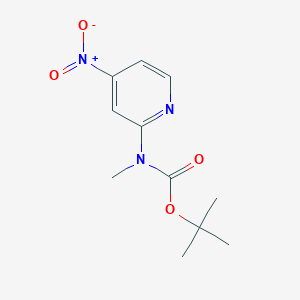

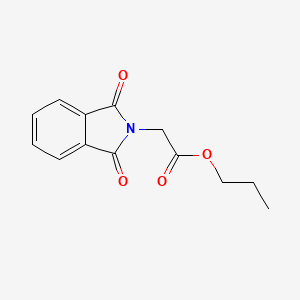
![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
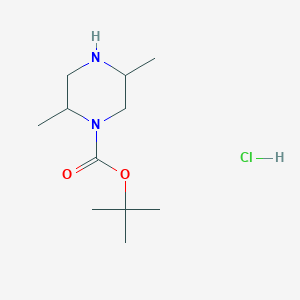
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)
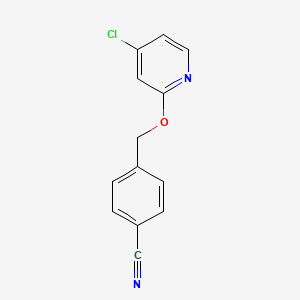



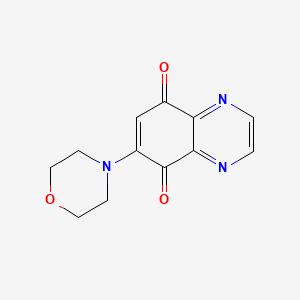
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
